molecular formula C20H17ClN2S B12920841 2-(2-Chlorophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione CAS No. 62721-97-5

2-(2-Chlorophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Cat. No.: B12920841
CAS No.: 62721-97-5
M. Wt: 352.9 g/mol
InChI Key: WNHSVQHQTZTDAK-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione typically involves the condensation of 2-chlorobenzaldehyde with aniline, followed by cyclization and thiolation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. The thiolation step is usually carried out using thiourea or other sulfur-containing reagents under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Nitric acid, halogens, under controlled temperature and solvent conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Nitrated or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of novel materials with specific properties, such as corrosion inhibitors and dyes.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells. The exact molecular targets and pathways may vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinazoline: Shares the quinazoline core structure but lacks the chlorophenyl and thione groups.

    2-(2-Chlorophenyl)quinazoline: Similar structure but without the tetrahydro and thione modifications.

    1-Phenylquinazoline-4-thione: Similar structure but lacks the chlorophenyl group.

Uniqueness

2-(2-Chlorophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is unique due to the presence of both the chlorophenyl and thione groups, which contribute to its distinct chemical reactivity and biological activity. The tetrahydro modification also imparts specific stereochemical properties that can influence its interactions with biological targets.

Properties

CAS No.

62721-97-5

Molecular Formula

C20H17ClN2S

Molecular Weight

352.9 g/mol

IUPAC Name

2-(2-chlorophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione

InChI

InChI=1S/C20H17ClN2S/c21-17-12-6-4-10-15(17)19-22-20(24)16-11-5-7-13-18(16)23(19)14-8-2-1-3-9-14/h1-4,6,8-10,12H,5,7,11,13H2

InChI Key

WNHSVQHQTZTDAK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=S)N=C(N2C3=CC=CC=C3)C4=CC=CC=C4Cl

Origin of Product

United States

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